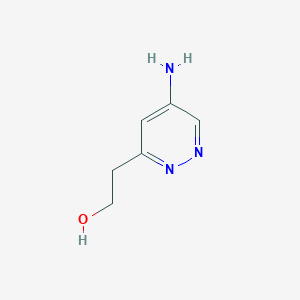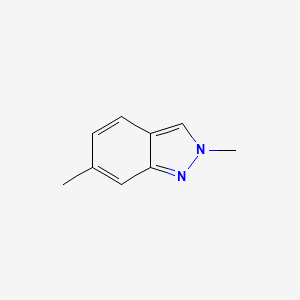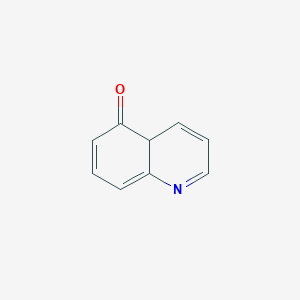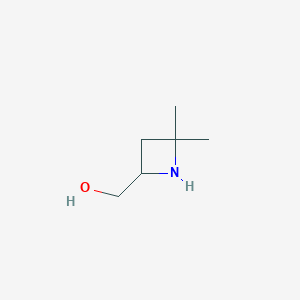
2-Amino-3-fluoro-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-fluoro-5-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-5-methylphenol typically involves multi-step organic reactions. One common method is the nitration of 3-fluoro-5-methylphenol, followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Amino-3-fluoro-5-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-5-methylphenol involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Lacks the fluorine atom, which can affect its reactivity and interactions.
3-Fluoro-5-methylphenol:
2-Amino-3-fluorophenol: Similar structure but without the methyl group, impacting its steric and electronic characteristics.
Uniqueness
2-Amino-3-fluoro-5-methylphenol is unique due to the combination of the amino, fluorine, and methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-amino-3-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
InChI Key |
OQKBSZVVNIJAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)


![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)


![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
